2-(5-phenyl-1H-pyrazol-4-yl)benzene-1,4-diol
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Overview
Description
2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a phenyl group attached to the pyrazole ring and two hydroxyl groups on the benzene ring. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 1,4-benzenediol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Known for its anti-inflammatory properties.
2-(1-Isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one: Studied as an Aurora-A kinase inhibitor for anticancer applications
Uniqueness
2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its dual hydroxyl groups on the benzene ring provide additional sites for chemical modification, making it a versatile compound for further development in medicinal chemistry .
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(5-phenyl-1H-pyrazol-4-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H12N2O2/c18-11-6-7-14(19)12(8-11)13-9-16-17-15(13)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17) |
InChI Key |
ISROJEMWTVSHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
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